AGL-2263 -

AGL-2263

Catalog Number: EVT-258113
CAS Number:
Molecular Formula: C17H10N2O5
Molecular Weight: 322.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AGL 2263 is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R; IC50 = 0.43 μM). It also inhibits the insulin receptor (IR), protein kinase B (PKB), and Src in a cell-free assay (IC50s = 0.4, 55, and 2.2 μM, respectively). AGL 2263 inhibits IGF-1R autophosphorylation and phosphorylation of the downstream elements IRS-1, PKB, and ERK2 in an ATP-independent manner. It inhibits colony formation of PC3 and LNCaP prostate and MCF-7 and MDA-MB-468 breast cancer cells in soft agar (IC50s = 4.3, 9, 17, and 6 μM, respectively).
Novel insulin receptor inhibitor
AGL-2263 is a novel insulin receptor inhibitor.
Overview

AGL-2263 is a novel compound classified as an insulin receptor inhibitor. It has garnered interest in the field of biomedical research due to its potential implications in metabolic disorders, particularly diabetes. This compound is identified by its CAS number 638213-98-6 and has been studied for its effects on insulin signaling pathways.

Source and Classification

AGL-2263 is primarily sourced from pharmaceutical research focusing on insulin receptor modulation. It is classified under small molecule inhibitors targeting the insulin receptor and insulin-like growth factor receptor pathways, which play crucial roles in glucose metabolism and cellular growth regulation.

Synthesis Analysis

Methods

The synthesis of AGL-2263 involves several chemical reactions that typically include:

  1. Initial Reactants: Specific precursors are selected based on their ability to form the desired molecular structure.
  2. Reagents and Catalysts: Common reagents might include bases or acids that facilitate the reaction, along with catalysts that enhance reaction rates.
  3. Reaction Conditions: Temperature, pressure, and solvent choice are optimized to promote maximum yield and purity.

Technical Details

The synthesis may employ techniques such as:

  • Refluxing: To maintain a constant temperature for the duration of the reaction.
  • Chromatography: For purification of the final product.
  • Spectroscopic Methods: Such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for structural verification.
Molecular Structure Analysis

Structure

AGL-2263 possesses a complex molecular structure that can be represented by its chemical formula. The exact arrangement of atoms defines its interaction with biological targets.

Data

Chemical Reactions Analysis

Reactions

AGL-2263 undergoes specific chemical reactions that are crucial for its activity as an insulin receptor inhibitor. These may include:

  1. Binding Interactions: The compound binds to the insulin receptor, inhibiting its activity.
  2. Metabolic Pathways: It may also interact with various metabolic pathways, influencing glucose uptake and metabolism.

Technical Details

The kinetics of these reactions can be analyzed using enzyme assays to determine the inhibition constants and efficacy.

Mechanism of Action

AGL-2263 exerts its effects primarily through competitive inhibition of the insulin receptor. This mechanism involves:

  1. Binding Affinity: The compound competes with insulin for binding sites on the receptor.
  2. Signal Transduction Interference: By inhibiting receptor activation, it disrupts downstream signaling pathways involved in glucose metabolism.
Physical and Chemical Properties Analysis

Physical Properties

AGL-2263 is characterized by specific physical properties such as:

  • Molecular Weight: Relevant for understanding dosing and pharmacokinetics.
  • Solubility: Influences bioavailability and therapeutic effectiveness.

Chemical Properties

Chemical properties include:

  • Stability: Affected by pH and temperature, crucial for storage and handling.
  • Reactivity: Determines how it interacts with other compounds in biological systems.

Relevant data can be obtained from standard chemical databases or experimental studies.

Applications

AGL-2263 has potential applications in scientific research focusing on:

  • Diabetes Treatment: As an insulin receptor inhibitor, it could provide insights into alternative therapeutic strategies for managing blood glucose levels.
  • Cancer Research: Given the role of insulin signaling in tumor growth, this compound may also be explored for its anti-cancer properties.
  • Metabolic Disorder Studies: Understanding its mechanism could aid in developing treatments for various metabolic syndromes.
Introduction to AGL-2263: Development and Structural Basis

AGL-2263 (also designated AG 2263) represents a strategically engineered tyrosine kinase inhibitor developed to overcome limitations observed in its predecessor, tyrphostin AG 538. This compound emerged from targeted medicinal chemistry efforts focused on optimizing receptor affinity and metabolic stability while preserving the core inhibitory mechanism against key oncogenic targets—specifically the insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R). These receptors play pivotal roles in cancer cell proliferation and survival pathways, making their selective inhibition a promising therapeutic strategy. AGL-2263 maintains potent inhibition of these targets while introducing critical structural refinements that confer superior oxidative stability compared to the parent molecule [1] [3].

Rational Design as a Bioisostere of Tyrphostin AG 538

AGL-2263 was explicitly designed as a bioisostere of tyrphostin AG 538. Bioisosterism involves replacing a moiety within a lead compound with another that shares similar physicochemical properties, aiming to enhance pharmacological parameters without compromising biological activity. AG 538 itself is a substrate-competitive inhibitor known for its selectivity toward IR and IGF-1R kinase domains. However, its clinical potential was hampered by metabolic instability, particularly susceptibility to oxidative degradation in cellular environments. Researchers identified the catechol group within AG 538 as a primary site of metabolic oxidation, leading to rapid inactivation. This structural liability motivated the systematic replacement of the catechol unit with a benzoxazolone heterocycle—a modification designed to mimic the spatial and electronic properties of the original pharmacophore while resisting enzymatic and chemical oxidation. The benzoxazolone group maintains the hydrogen-bonding capacity and planar geometry crucial for target engagement but replaces the oxidatively labile catechol hydroxyl groups with a more robust fused heterocyclic system [3] [1].

Structural Modifications for Enhanced Oxidative Stability

The defining structural modification in AGL-2263 is the replacement of AG 538's catechol ring with a benzoxazolone moiety. This alteration fundamentally alters the molecule's electronic configuration and reactivity toward oxidants. Benzoxazolone is a bicyclic structure incorporating oxygen and nitrogen atoms within a stable aromatic system. Unlike the electron-rich, redox-active catechol, benzoxazolone exhibits greater inherent stability due to its delocalized electron system and lack of readily oxidizable phenolic hydrogens. Computational and experimental analyses confirmed that this modification preserved the molecular volume and dipole moment essential for fitting the substrate-binding pocket of IGF-1R and IR. Furthermore, the benzoxazolone nitrogen provides an additional, albeit weak, hydrogen bond acceptor site, potentially contributing to target affinity. The molecular formula of AGL-2263 is C₁₇H₁₀N₂O₅ (molecular weight: 322.28 g/mol), reflecting the incorporation of the benzoxazolone nitrogen and oxygen atoms compared to AG 538's predominantly carbon-based catechol system [1] [3] [6].

Table 1: Structural Comparison of AG 538 and AGL-2263

FeatureTyrphostin AG 538AGL-2263Functional Consequence
Pharmacophore CoreCatechol (1,2-dihydroxybenzene)BenzoxazoloneReplaces oxidatively labile group
Molecular FormulaC₁₇H₁₂INO₄*C₁₇H₁₀N₂O₅Incorporates nitrogen heteroatom
Key Reactive SiteCatechol hydroxylsBenzoxazolone carbonyl/imineReduced redox activity; stable to cellular oxidants
Biological Target EngagementH-bond donation from catecholH-bond acceptance from benzoxazolone N/OMaintains binding to kinase substrate site
Primary Stability AdvantageLow (rapid oxidation)High (resists oxidative degradation)Enhanced cellular half-life & sustained activity

*Note: AG 538 structure referenced via its iodinated analog I-OMe-Tyrphostin AG 538 (PubChem CID 5353685) for comparison [6].

Properties

Product Name

AGL-2263

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile

Molecular Formula

C17H10N2O5

Molecular Weight

322.27 g/mol

InChI

InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+

InChI Key

IUGRBTCJEYEDIY-VZUCSPMQSA-N

SMILES

C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2

Solubility

Soluble in DMSO

Synonyms

AGL 2263
AGL-2263
AGL2263

Canonical SMILES

C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2

Isomeric SMILES

C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.